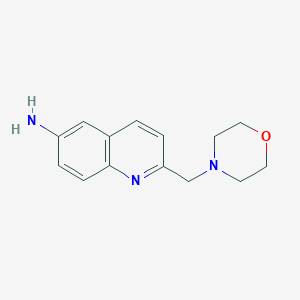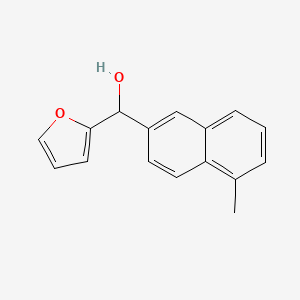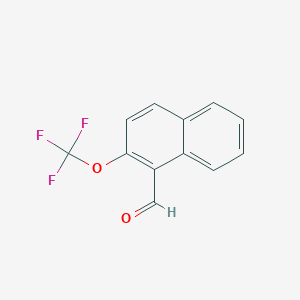![molecular formula C10H12ClN3O2 B11871114 Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate CAS No. 56462-76-1](/img/structure/B11871114.png)
Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an ethyl ester group, an amino group, and a hydrazinylidene moiety attached to a chlorophenyl ring. Its distinct chemical structure makes it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate typically involves the reaction of ethyl acetoacetate with 4-chlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires controlled temperatures to ensure the desired product is obtained. The reaction can be summarized as follows:
Starting Materials: Ethyl acetoacetate and 4-chlorophenylhydrazine.
Catalyst: Acetic acid.
Reaction Conditions: Controlled temperature, typically around 60-80°C.
Product: this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl oxides, while reduction can produce hydrazine derivatives.
科学研究应用
Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Ethyl 2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]acetate: Shares a similar structure but with a chloro group instead of an amino group.
Ethyl 2-amino-2-[2-(4-methoxyphenyl)hydrazinylidene]acetate: Contains a methoxy group on the phenyl ring.
Uniqueness
Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
属性
CAS 编号 |
56462-76-1 |
|---|---|
分子式 |
C10H12ClN3O2 |
分子量 |
241.67 g/mol |
IUPAC 名称 |
ethyl 2-amino-2-[(4-chlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-16-10(15)9(12)14-13-8-5-3-7(11)4-6-8/h3-6,13H,2H2,1H3,(H2,12,14) |
InChI 键 |
SDHHJNXBVCVUHS-UHFFFAOYSA-N |
手性 SMILES |
CCOC(=O)/C(=N\NC1=CC=C(C=C1)Cl)/N |
规范 SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)

![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)
![8-(1,3,4-Thiadiazol-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane](/img/structure/B11871065.png)





![2-Phenylcyclopenta[b]chromene](/img/structure/B11871101.png)
![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)

